![molecular formula C16H15IN2O3S B14052337 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)-](/img/structure/B14052337.png)
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound is notable for its unique structure, which includes an iodine atom, a methylethoxy group, and a phenylsulfonyl group attached to a pyrrolo[2,3-b]pyridine core.
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)- typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core and subsequent functionalization. Common synthetic routes may include:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Iodine Atom: This step often involves iodination reactions using reagents such as iodine or iodine monochloride.
Attachment of the Methylethoxy Group: This can be done through etherification reactions.
Addition of the Phenylsulfonyl Group: This step typically involves sulfonylation reactions using reagents like phenylsulfonyl chloride.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to changes in its functional groups.
Coupling Reactions: The phenylsulfonyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)- has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)- can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine, 3-chloro-4-(1-methylethoxy)-1-(phenylsulfonyl)-: Similar structure but with a chlorine atom instead of iodine.
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-(1-methylethoxy)-1-(phenylsulfonyl)-: Similar structure but with a bromine atom instead of iodine.
1H-Pyrrolo[2,3-b]pyridine, 3-fluoro-4-(1-methylethoxy)-1-(phenylsulfonyl)-: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(1-methylethoxy)-1-(phenylsulfonyl)- lies in its specific functional groups and their arrangement, which can influence its reactivity and applications.
Propriétés
Formule moléculaire |
C16H15IN2O3S |
|---|---|
Poids moléculaire |
442.3 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-3-iodo-4-propan-2-yloxypyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C16H15IN2O3S/c1-11(2)22-14-8-9-18-16-15(14)13(17)10-19(16)23(20,21)12-6-4-3-5-7-12/h3-11H,1-2H3 |
Clé InChI |
QXAOBVCUPMVHKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C2C(=CN(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-bromophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B14052257.png)

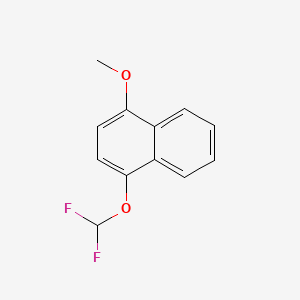
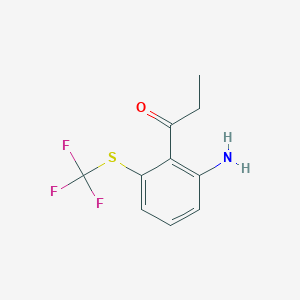
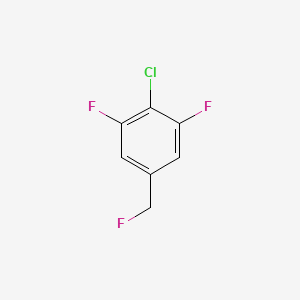

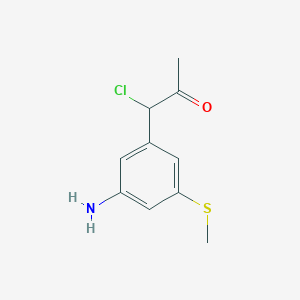
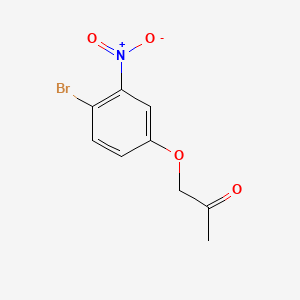
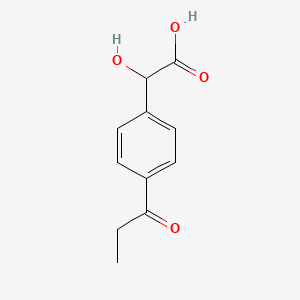

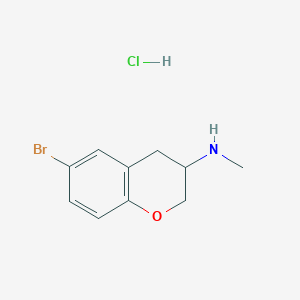
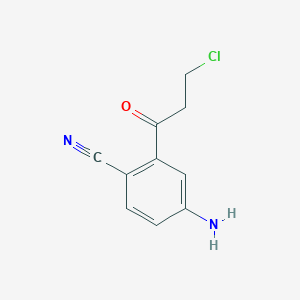
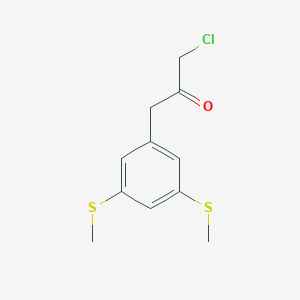
![Piperidine,4-benzo[b]thien-5-yl-](/img/structure/B14052330.png)
